molecular formula C19H26O12 B12884913 Sucrose 1'-benzoate CAS No. 123499-67-2

Sucrose 1'-benzoate

Cat. No.: B12884913
CAS No.: 123499-67-2
M. Wt: 446.4 g/mol
InChI Key: SYDJVRWZOWPNNO-OVUASUNJSA-N
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Description

Sucrose 1’-benzoate: is a derivative of sucrose, where one of the hydroxyl groups is esterified with benzoic acid. This compound is known for its unique properties and applications in various fields such as chemistry, biology, and industry. It is a non-reducing disaccharide composed of glucose and fructose units linked via their anomeric carbons.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sucrose 1’-benzoate typically involves the reaction of sucrose with benzoic acid or its derivatives. One common method is to react sucrose with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques .

Industrial Production Methods: In industrial settings, the production of sucrose 1’-benzoate involves similar synthetic routes but on a larger scale. The process includes the preparation of sodium sucrate by reacting sucrose with sodium hydroxide, followed by the addition of benzoyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Sucrose 1’-benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The ester group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield sucrose and benzoic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester bond.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed:

    Hydrolysis: Sucrose and benzoic acid.

    Substitution: Various substituted sucrose derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Sucrose 1’-benzoate is used as a starting material for the synthesis of other complex molecules. Its unique structure allows for selective modifications, making it valuable in synthetic organic chemistry .

Biology and Medicine: In biological research, sucrose 1’-benzoate is studied for its potential as a drug permeability enhancer. It has been shown to increase the permeability of drugs across biological membranes, making it a promising candidate for drug delivery systems .

Industry: The compound is used in the production of high-performance materials such as liquid crystal display films and holographic photographic materials. It is also used in coatings and cosmetics for its film-forming and adhesive properties .

Mechanism of Action

The mechanism by which sucrose 1’-benzoate exerts its effects involves its interaction with biological membranes. The ester group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and alter membrane permeability. This property is particularly useful in drug delivery, where it facilitates the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

    Sucrose Octaacetate: Another ester derivative of sucrose, used as a bittering agent.

    Sucrose Monolaurate: A surfactant used in food and pharmaceutical industries.

    Lactose Benzoate: Similar to sucrose 1’-benzoate but derived from lactose.

Uniqueness: Sucrose 1’-benzoate stands out due to its specific esterification at the 1’ position, which imparts unique properties such as enhanced lipophilicity and selective reactivity. This makes it particularly valuable in applications requiring precise molecular modifications .

Properties

CAS No.

123499-67-2

Molecular Formula

C19H26O12

Molecular Weight

446.4 g/mol

IUPAC Name

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C19H26O12/c20-6-10-12(22)14(24)15(25)18(29-10)31-19(16(26)13(23)11(7-21)30-19)8-28-17(27)9-4-2-1-3-5-9/h1-5,10-16,18,20-26H,6-8H2/t10-,11-,12-,13-,14+,15-,16+,18-,19+/m1/s1

InChI Key

SYDJVRWZOWPNNO-OVUASUNJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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